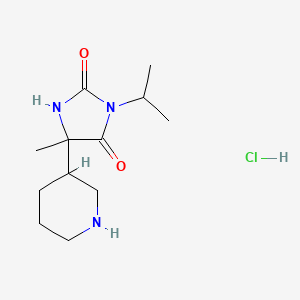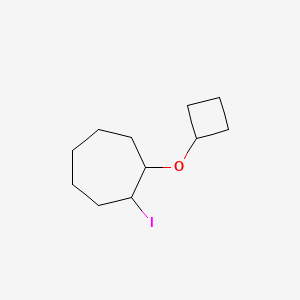
1-Cyclobutoxy-2-iodocycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutoxy-2-iodocycloheptane is an organic compound with the molecular formula C11H19IO. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of an iodine atom and a cyclobutoxy group attached to a cycloheptane ring.
Vorbereitungsmethoden
The synthesis of 1-Cyclobutoxy-2-iodocycloheptane typically involves the following steps:
Cycloheptane Formation: The initial step involves the formation of the cycloheptane ring, which can be achieved through various methods such as the coupling of unactivated C(sp3)-H bonds with electron-deficient olefins using CuCl2 as a catalyst.
Cyclobutoxy Group Addition: The final step involves the addition of the cyclobutoxy group, which can be achieved through nucleophilic substitution reactions using cyclobutanol and a suitable base.
Analyse Chemischer Reaktionen
1-Cyclobutoxy-2-iodocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the iodine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of cycloheptane derivatives.
Common reagents and conditions used in these reactions include polar solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutoxy-2-iodocycloheptane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of biological processes involving cycloalkane derivatives and their interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Cyclobutoxy-2-iodocycloheptane involves its interaction with specific molecular targets and pathways. The iodine atom and cyclobutoxy group play crucial roles in determining the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutoxy-2-iodocycloheptane can be compared with other similar compounds, such as:
Cycloheptane: A simple cycloalkane with a seven-membered ring, lacking the iodine and cyclobutoxy groups.
1-Iodocycloheptane: Similar to this compound but without the cyclobutoxy group.
1-Cyclobutoxycycloheptane: Similar to this compound but without the iodine atom.
The uniqueness of this compound lies in the presence of both the iodine atom and the cyclobutoxy group, which impart distinct chemical and physical properties to the compound.
Eigenschaften
Molekularformel |
C11H19IO |
|---|---|
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
1-cyclobutyloxy-2-iodocycloheptane |
InChI |
InChI=1S/C11H19IO/c12-10-7-2-1-3-8-11(10)13-9-5-4-6-9/h9-11H,1-8H2 |
InChI-Schlüssel |
SVIUKCNISJVKIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC1)I)OC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


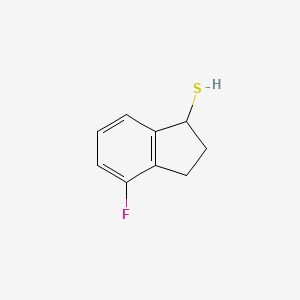
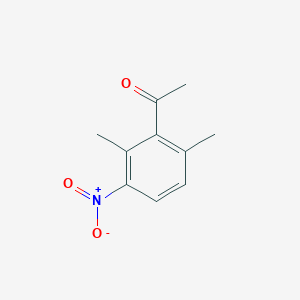
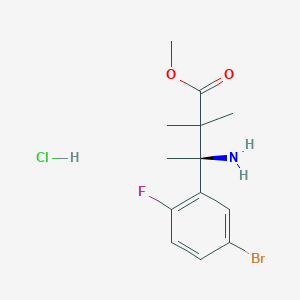

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
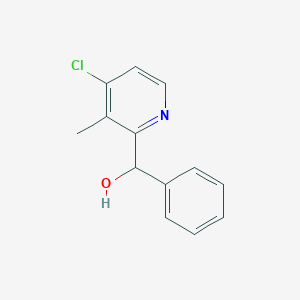

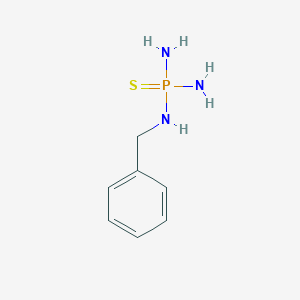
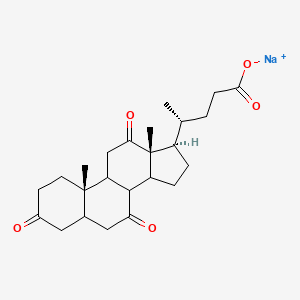
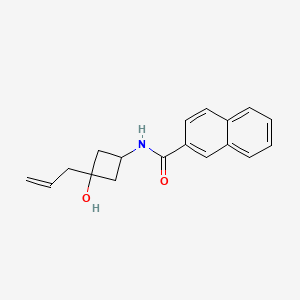
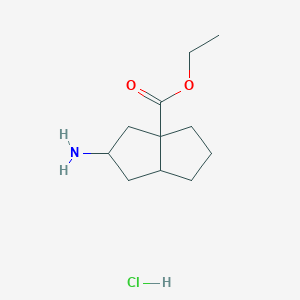
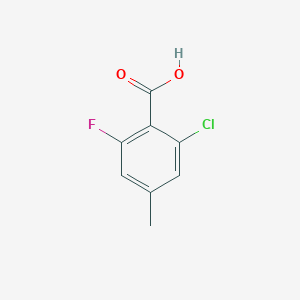
![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
